molecular formula C7H10N2S B13535890 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole

Cat. No.: B13535890
M. Wt: 154.24 g/mol
InChI Key: DCTDMIOMTZNTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and provides a straightforward route to the target compound.

Industrial Production Methods

For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis and microwave irradiation to accelerate the reaction . The conditions are often mild, making the reactions efficient and yielding high-purity products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza Paternò–Büchi reaction can yield functionalized azetidines .

Scientific Research Applications

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole include:

Uniqueness

What sets this compound apart is its unique combination of azetidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

5-(azetidin-3-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-5-7(10-4-9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

DCTDMIOMTZNTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.